Cas no 1245823-91-9 (4-chloro-1-ethyl-3-methyl-1H-pyrazole-5-sulfonyl chloride)
4-chloro-1-ethyl-3-methyl-1H-pyrazole-5-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 4-chloro-1-ethyl-3-methyl-1H-pyrazole-5-sulfonyl chloride
- 4-chloro-2-ethyl-5-methyl-pyrazole-3-sulfonyl chloride
- STL583962
- 4-chloro-1-ethyl-3-methyl-1H-pyrazole-5-sulfonylchloride
- AKOS005169284
- EN300-232431
- 4-chloro-2-ethyl-5-methylpyrazole-3-sulfonyl chloride
- 1245823-91-9
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- MDL: MFCD15976396
- Inchi: 1S/C6H8Cl2N2O2S/c1-3-10-6(13(8,11)12)5(7)4(2)9-10/h3H2,1-2H3
- InChI Key: DNOOQWPQPNBBSO-UHFFFAOYSA-N
- SMILES: ClC1C(C)=NN(CC)C=1S(=O)(=O)Cl
Computed Properties
- Exact Mass: 241.968
- Monoisotopic Mass: 241.968
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 277
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 60.3A^2
- XLogP3: 1.9
4-chloro-1-ethyl-3-methyl-1H-pyrazole-5-sulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-232431-0.05g |
4-chloro-1-ethyl-3-methyl-1H-pyrazole-5-sulfonyl chloride |
1245823-91-9 | 95% | 0.05g |
$88.0 | 2024-06-20 | |
| Enamine | EN300-232431-0.1g |
4-chloro-1-ethyl-3-methyl-1H-pyrazole-5-sulfonyl chloride |
1245823-91-9 | 95% | 0.1g |
$132.0 | 2024-06-20 | |
| Enamine | EN300-232431-0.25g |
4-chloro-1-ethyl-3-methyl-1H-pyrazole-5-sulfonyl chloride |
1245823-91-9 | 95% | 0.25g |
$188.0 | 2024-06-20 | |
| Enamine | EN300-232431-0.5g |
4-chloro-1-ethyl-3-methyl-1H-pyrazole-5-sulfonyl chloride |
1245823-91-9 | 95% | 0.5g |
$353.0 | 2024-06-20 | |
| Enamine | EN300-232431-1.0g |
4-chloro-1-ethyl-3-methyl-1H-pyrazole-5-sulfonyl chloride |
1245823-91-9 | 95% | 1.0g |
$470.0 | 2024-06-20 | |
| Enamine | EN300-232431-2.5g |
4-chloro-1-ethyl-3-methyl-1H-pyrazole-5-sulfonyl chloride |
1245823-91-9 | 95% | 2.5g |
$923.0 | 2024-06-20 | |
| Enamine | EN300-232431-5.0g |
4-chloro-1-ethyl-3-methyl-1H-pyrazole-5-sulfonyl chloride |
1245823-91-9 | 95% | 5.0g |
$1364.0 | 2024-06-20 | |
| Enamine | EN300-232431-10.0g |
4-chloro-1-ethyl-3-methyl-1H-pyrazole-5-sulfonyl chloride |
1245823-91-9 | 95% | 10.0g |
$2024.0 | 2024-06-20 | |
| Enamine | EN300-232431-1g |
4-chloro-1-ethyl-3-methyl-1H-pyrazole-5-sulfonyl chloride |
1245823-91-9 | 1g |
$470.0 | 2023-09-15 | ||
| Enamine | EN300-232431-5g |
4-chloro-1-ethyl-3-methyl-1H-pyrazole-5-sulfonyl chloride |
1245823-91-9 | 5g |
$1364.0 | 2023-09-15 |
4-chloro-1-ethyl-3-methyl-1H-pyrazole-5-sulfonyl chloride Suppliers
4-chloro-1-ethyl-3-methyl-1H-pyrazole-5-sulfonyl chloride Related Literature
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
Additional information on 4-chloro-1-ethyl-3-methyl-1H-pyrazole-5-sulfonyl chloride
4-Chloro-1-Ethyl-3-Methyl-1H-Pyrazole-5-Sulfonyl Chloride: A Comprehensive Overview
The compound 4-chloro-1-ethyl-3-methyl-1H-pyrazole-5-sulfonyl chloride, identified by the CAS number 1245823-91-9, is a highly specialized organic chemical with significant applications in various fields of chemistry and materials science. This compound belongs to the class of sulfonyl chlorides, which are widely used as intermediates in the synthesis of sulfonamides, sulfonates, and other sulfur-containing compounds. The structure of this molecule is characterized by a pyrazole ring system substituted with chlorine, ethyl, and methyl groups, along with a sulfonyl chloride group at the 5-position.
The pyrazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. In this compound, the pyrazole ring is further substituted at position 4 with a chlorine atom and at position 3 with a methyl group. The sulfonyl chloride group (-SO₂Cl) at position 5 is highly reactive and plays a crucial role in the reactivity and functionality of this compound. This functional group makes the molecule particularly useful in organic synthesis, as it can undergo nucleophilic substitution reactions to form various derivatives.
Recent studies have highlighted the potential of 4-chloro-1-ethyl-3-methyl-1H-pyrazole-5-sulfonyl chloride in the development of advanced materials, such as high-performance polymers and biodegradable plastics. The unique combination of substituents on the pyrazole ring imparts specific electronic and steric properties to the molecule, making it an ideal candidate for tailored chemical transformations. For instance, researchers have explored its use in the synthesis of novel sulfonamides with enhanced thermal stability and mechanical strength.
In addition to its role in materials science, this compound has also found applications in pharmaceutical chemistry. The sulfonyl chloride group is often employed in drug design to introduce bioisosteric replacements or to modify the pharmacokinetic properties of molecules. By incorporating this sulfonyl chloride into drug candidates, chemists can achieve improved solubility, bioavailability, and target specificity.
The synthesis of 4-chloro-1-ethyl-3-methyl-1H-pyrazole-5-sulfonyl chloride typically involves multi-step reactions starting from simple precursors like ethylamine or methylamine. One common approach involves the formation of the pyrazole ring through cyclization reactions followed by functionalization at specific positions. The introduction of the sulfonyl chloride group is often achieved through oxidation or substitution reactions using appropriate sulfur-based reagents.
From an environmental standpoint, there is growing interest in understanding the fate and behavior of this compound in different ecosystems. Studies have shown that under certain conditions, it can undergo hydrolysis to form corresponding sulfonic acids or other degradation products. These findings are particularly relevant for assessing its potential impact on aquatic environments and for designing safer synthetic pathways.
In conclusion, 4-chloro-1-ethyl-3-methyl-1H-pyrazole-5-sulfonyl chloride (CAS No. 1245823919) stands out as a versatile building block in modern organic chemistry. Its unique structure and reactivity make it a valuable tool for advancing research in materials science, pharmaceuticals, and environmental chemistry. As research continues to uncover new applications and properties of this compound, its significance in both academic and industrial settings is expected to grow further.
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